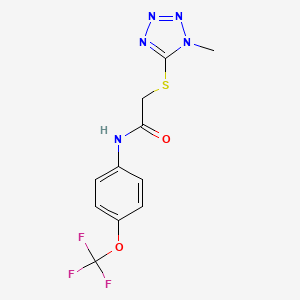

2-((1-Methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Beschreibung

This compound belongs to the class of acetamide derivatives featuring a 1-methyl-1,2,3,4-tetrazole moiety linked via a sulfanyl group to an N-(4-(trifluoromethoxy)phenyl)acetamide scaffold. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the tetrazole ring contributes to hydrogen bonding and π-π stacking interactions, making it a candidate for pharmacological or agrochemical applications .

Eigenschaften

IUPAC Name |

2-(1-methyltetrazol-5-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N5O2S/c1-19-10(16-17-18-19)22-6-9(20)15-7-2-4-8(5-3-7)21-11(12,13)14/h2-5H,6H2,1H3,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWAPOZWHQBQRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-((1-Methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a derivative of tetrazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Molecular Formula: C12H12F3N5S

- Molecular Weight: 325.31 g/mol

- IUPAC Name: 2-((1-methyl-1H-tetrazol-5-yl)sulfanyl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Biological Activity Overview

The biological activities of tetrazole derivatives have been extensively studied, revealing various pharmacological effects including:

- Antimicrobial Activity: Some tetrazole derivatives exhibit significant antimicrobial properties against a range of pathogens.

- Anticancer Properties: Certain derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.

- Anti-inflammatory Effects: Compounds featuring the tetrazole moiety are also noted for their anti-inflammatory activities.

The mechanisms through which 2-((1-Methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl)-N-(4-(trifluoromethoxy)phenyl)acetamide exerts its biological effects may involve:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Interaction with Receptors: It could act as an antagonist or agonist at various receptor sites, influencing physiological responses.

- Induction of Oxidative Stress: Similar compounds have been shown to induce oxidative stress in target cells, leading to cell death.

Anticancer Activity

A study conducted on tetrazole derivatives revealed that several compounds demonstrated significant cytotoxicity against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| D175-0056 | MCF7 (Breast) | 15.0 |

| D175-0056 | A549 (Lung) | 10.5 |

| D175-0056 | HeLa (Cervical) | 12.0 |

These findings suggest that the compound's structural features contribute to its potency against cancer cells.

Antimicrobial Activity

In another investigation focusing on antimicrobial efficacy, derivatives similar to 2-((1-Methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl)-N-(4-(trifluoromethoxy)phenyl)acetamide were tested against common bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These results indicate promising antimicrobial activity that warrants further exploration.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Structural Variations: The target compound’s 1-methyltetrazole distinguishes it from triazole-based analogs (e.g., Compounds 51–55 ), which often feature ethoxy or methoxy substituents.

- Synthetic Efficiency : Yields for triazole-based analogs range from 32% (Compound 53 ) to 86.6% (Compound 54 ), influenced by substituent bulkiness and reaction conditions (e.g., use of EDC/DMAP vs. oxidation).

- Hydroxyacetamide derivatives (FP1–12 ) demonstrated antiproliferative activity, indicating that modifying the acetamide scaffold (e.g., adding hydroxy groups) can broaden therapeutic utility.

Physicochemical and Spectroscopic Data

- 1H NMR Profiles : Analogous compounds (e.g., ) exhibit characteristic shifts for sulfanyl (δ 3.5–4.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). The trifluoromethoxy group in the target compound would likely show a singlet near δ 4.3 ppm for the –OCH₃ moiety .

- Melting Points : Triazole-based acetamides (Compounds 51–55 ) melt between 156–227°C, correlating with substituent polarity. The target compound’s trifluoromethoxy group may lower its melting point compared to sulfonyl derivatives (e.g., Compound 54: 204–206°C).

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing 2-((1-Methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl)-N-(4-(trifluoromethoxy)phenyl)acetamide?

Answer:

The synthesis involves multi-step reactions, including coupling of the tetrazole ring with the sulfanyl-acetamide backbone and functionalization of the trifluoromethoxyphenyl group. Key considerations include:

- Reaction Conditions : Temperature (e.g., reflux at 150°C for cyclization), solvent choice (polar aprotic solvents like DMF for solubility), and catalyst selection (e.g., pyridine/zeolite for imidazole ring formation) .

- Purification : Chromatography or recrystallization from ethanol to achieve >95% purity .

- Yield Optimization : Adjusting stoichiometry (equimolar ratios for coupling steps) and reaction time (5–8 hours for complete conversion) .

Basic: Which spectroscopic and analytical methods are essential for structural confirmation and purity assessment?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the methyl-tetrazole, sulfanyl, and trifluoromethoxyphenyl moieties. Aromatic protons in the 7.0–8.5 ppm range validate the phenyl group .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-F stretch in trifluoromethoxy group) .

- Mass Spectrometry : High-resolution MS verifies the molecular ion peak (e.g., m/z ~380–400 g/mol) .

Advanced: How can computational modeling guide reaction pathway design and mechanistic studies for this compound?

Answer:

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states, reducing trial-and-error in synthesis. For example, modeling the sulfanyl group’s nucleophilic attack on electrophilic carbons .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF) to optimize solvent choice .

- Docking Studies : Predict binding affinity to biological targets (e.g., enzymes), aiding in rational design of analogs with enhanced activity .

Advanced: How to resolve contradictions in biological activity data across structurally similar analogs?

Answer:

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing trifluoromethoxy with chloro or methyl groups) to isolate functional group contributions .

- Bioassay Standardization : Control variables like cell line selection (e.g., HeLa vs. MCF-7 for cytotoxicity) and solvent (DMSO concentration ≤0.1%) to minimize experimental noise .

- Meta-Analysis : Compare IC₅₀ values from multiple studies to identify outliers and validate trends .

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

Answer:

- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility without altering chemical stability .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to increase permeability, followed by enzymatic cleavage in vivo .

- Salt Formation : Synthesize hydrochloride or sodium salts to improve crystallinity and dissolution rates .

Basic: What are common biological targets for tetrazole-sulfanyl-acetamide derivatives?

Answer:

- Enzyme Inhibition : Kinases (e.g., EGFR), proteases, and cytochrome P450 isoforms due to the sulfanyl group’s nucleophilic reactivity .

- Antimicrobial Targets : Bacterial DNA gyrase and fungal lanosterol demethylase, leveraging the trifluoromethoxy group’s lipophilicity .

- Anticancer Mechanisms : Tubulin polymerization inhibition or topoisomerase II interference .

Advanced: How to apply statistical experimental design (DoE) to optimize synthesis parameters?

Answer:

- Factorial Design : Screen variables (temperature, solvent, catalyst loading) in a 2³ factorial matrix to identify significant factors .

- Response Surface Methodology (RSM) : Model yield as a function of pH and reaction time to pinpoint optimal conditions (e.g., pH 7.5, 6 hours) .

- Robustness Testing : Introduce ±10% variations in reagent purity to assess process stability .

Advanced: What role do substituents play in modulating the compound’s reactivity and stability?

Answer:

- Electron-Withdrawing Groups (EWGs) : The trifluoromethoxy group enhances electrophilicity at the acetamide carbonyl, facilitating nucleophilic attacks .

- Steric Effects : Methyl groups on the tetrazole ring reduce steric hindrance, improving coupling efficiency .

- pH Sensitivity : The sulfanyl group’s oxidation potential increases under acidic conditions, necessitating inert atmospheres (N₂/Ar) during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.